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Compound of Interest

Compound Name: GW 766994

Cat. No.: B1672477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of

GW766994, a selective antagonist of the C-C chemokine receptor 3 (CCR3). The document

details the quantitative binding characteristics, experimental methodologies for its

determination, and the associated cellular signaling pathways. This information is intended to

support further research and drug development efforts targeting the CCR3 receptor.

Quantitative Binding Affinity Data
The in vitro binding affinity of GW766994 for the CCR3 receptor has been determined through

various assays, primarily radioligand binding and functional chemotaxis assays. The key

quantitative data are summarized in the tables below.
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Parameter Value Assay Type
Cell
Line/Syste
m

Ligand Reference

pIC50 7.86
Radioligand

Binding

K562 cells

expressing

CCR3

[125I]-eotaxin [1]

Ki 13.8 nM
Eosinophil

Chemotaxis

Human

Eosinophils

CCL11

(eotaxin)
[2]

pKi 7.86 Not Specified Not Specified Not Specified [3]

pIC50 8.0 Not Specified Not Specified Not Specified [4]

Table 1: Summary of In Vitro Binding Affinity of GW766994 to CCR3. This table compiles the

reported binding affinity values for GW766994 from various sources, highlighting the different

metrics and assay systems used.

Experimental Protocols
Detailed methodologies for the key experiments cited in the determination of GW766994's

binding affinity are provided below. These protocols are based on established methods for

characterizing CCR3 antagonists.

Radioligand Competition Binding Assay
This assay quantifies the ability of GW766994 to compete with a radiolabeled ligand for binding

to the CCR3 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory

constant (Ki) of GW766994 for the CCR3 receptor.

Materials:

Cell Line: Human K562 cells stably transfected with and expressing the human CCR3

receptor.

Radioligand: [125I]-eotaxin (CCL11).
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Test Compound: GW766994.

Binding Buffer: Typically a buffered saline solution (e.g., 25 mM HEPES, 150 mM NaCl, 1

mM CaCl2, 5 mM MgCl2, 0.5% bovine serum albumin, pH 7.4).

Wash Buffer: Binding buffer without bovine serum albumin.

Non-specific Binding Control: A high concentration of a non-radiolabeled CCR3 ligand (e.g.,

unlabeled eotaxin).

Instrumentation: Gamma counter, filtration apparatus.

Procedure:

Cell Preparation: CCR3-expressing K562 cells are harvested and washed with binding

buffer. The cell density is adjusted to a predetermined concentration.

Assay Setup: In a 96-well plate, serial dilutions of GW766994 are prepared in binding buffer.

Incubation: A fixed concentration of [125I]-eotaxin is added to each well, followed by the

addition of the cell suspension. For determining non-specific binding, a saturating

concentration of unlabeled eotaxin is added to control wells.

The plate is incubated at room temperature for a specified period (e.g., 60-90 minutes) to

allow the binding to reach equilibrium.

Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat using a

cell harvester to separate bound from free radioligand. The filters are then washed multiple

times with ice-cold wash buffer.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from

the total binding. The IC50 value is determined by non-linear regression analysis of the

competition curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff

equation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eosinophil Chemotaxis Assay
This functional assay assesses the ability of GW766994 to inhibit the migration of eosinophils

towards a chemoattractant, such as eotaxin (CCL11).

Objective: To determine the functional potency of GW766994 in inhibiting CCR3-mediated cell

migration.

Materials:

Primary Cells: Human eosinophils isolated from peripheral blood of healthy donors.

Chemoattractant: Recombinant human CCL11 (eotaxin).

Test Compound: GW766994.

Assay Medium: Typically a buffered salt solution with a low concentration of protein (e.g.,

RPMI 1640 with 0.1% BSA).

Chemotaxis Chambers: Multi-well chambers with a microporous membrane separating the

upper and lower wells (e.g., Boyden chambers).

Instrumentation: Microscope or a plate reader for quantifying cell migration.

Procedure:

Eosinophil Isolation: Eosinophils are isolated from whole blood using density gradient

centrifugation and negative selection techniques.

Assay Setup: Serial dilutions of GW766994 are prepared. The chemoattractant (CCL11) is

added to the lower wells of the chemotaxis chamber at a concentration known to induce

maximal migration.

Cell Treatment: Isolated eosinophils are pre-incubated with the various concentrations of

GW766994 or vehicle control.

Cell Loading: The treated eosinophil suspension is added to the upper wells of the

chemotaxis chamber.
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Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a

period that allows for significant cell migration (e.g., 1-3 hours).

Quantification of Migration: The number of cells that have migrated through the membrane to

the lower wells is quantified. This can be done by direct cell counting under a microscope or

by using a fluorescent dye to label the migrated cells and measuring the fluorescence with a

plate reader.

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each

concentration of GW766994. The IC50 value is determined by plotting the percentage of

inhibition against the log concentration of the antagonist and fitting the data to a sigmoidal

dose-response curve.

Visualizations
The following diagrams illustrate the CCR3 signaling pathway and a typical experimental

workflow for assessing CCR3 antagonism.
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Caption: CCR3 signaling pathway and the antagonistic action of GW766994.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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